N-(2-methoxy-2-(o-tolyl)ethyl)-2-(methylthio)benzamide
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Overview
Description
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(methylthio)benzamide is an organic compound with a complex structure that includes methoxy, tolyl, and methylthio functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide derivative and introduce the methoxy and tolyl groups through a series of substitution reactions. The methylthio group can be introduced via a thiolation reaction using reagents such as methylthiol or dimethyl disulfide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxy group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(methylthio)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N-(2-methoxy-2-(o-tolyl)ethyl)-2-(methylthio)benzamide exerts its effects depends on its interaction with molecular targets. For example, it may act as an inhibitor of specific enzymes by binding to the active site or as a ligand that modulates receptor activity. The pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-2-(p-tolyl)ethyl)-2-(methylthio)benzamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(ethylthio)benzamide: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(methylthio)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-8-4-5-9-14(13)16(21-2)12-19-18(20)15-10-6-7-11-17(15)22-3/h4-11,16H,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRULXDADNDRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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